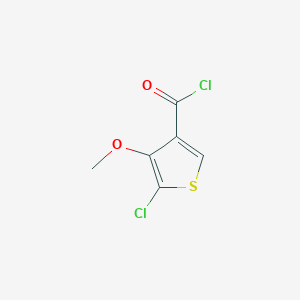
5,6,7,8-四氢喹啉-5-醇
描述
5,6,7,8-Tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H11NO . It is a solid substance and has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol involves reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis . This provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-5-ol is represented by the formula C9H11NO .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-5-ol is a solid substance . It has a molecular weight of 149.19 and is stored at a temperature between 2-8°C .科学研究应用
- 5,6,7,8-Tetrahydroquinolin-8-ol has been investigated for its antiproliferative effects on human tumor cell lines. In particular, it was evaluated for its activity against three cancer cell lines: HT-29, A2780, and MSTO-211H . Researchers have explored its potential as an inhibitor of cancer progression.
- Compound AMD11070 (6) derived from 5,6,7,8-Tetrahydroquinolin-8-amine was identified as a potent CXCR4 antagonist. CXCR4 is a chemokine receptor expressed on immune cells and plays a role in cancer metastasis and HIV infection. This finding highlights the compound’s potential as a scaffold for developing novel anti-HIV drugs and cancer therapeutics .
- 5,6,7,8-Tetrahydroisoquinoline (also known as Bz-tetrahydroisoquinoline ) has been used in total synthesis efforts. For instance, it played a role in the synthesis of (±)-desoxycodeine-D . Its structural versatility makes it valuable in synthetic chemistry.
- Researchers have synthesized the most active compounds of this series in enantiopure form. By evaluating both enantiomers, they aimed to understand their interactions with biological targets. This approach provides insights into potential therapeutic applications .
- The presence of the 5,6,7,8-tetrahydroquinolin-8-amine scaffold suggests its potential as a privileged structure for drug development. It may serve as a foundation for designing molecules with diverse biological activities .
- 5,6,7,8-Tetrahydroquinolin-8-ol is used in proteomics research. Its biochemical properties make it relevant for studying protein interactions and functions .
Antiproliferative Activity
CXCR4 Antagonism
Total Synthesis
Biological Targets
Privileged Scaffold
Proteomics Research
安全和危害
The safety information for 5,6,7,8-Tetrahydroquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Target of Action
The primary targets of 5,6,7,8-Tetrahydroquinolin-5-ol are the intracellular levels of reactive oxygen species (ROS) in colorectal cancer (CRC) cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. When overproduced, ros can cause oxidative stress, leading to cell damage and death .
Mode of Action
5,6,7,8-Tetrahydroquinolin-5-ol interacts with its targets by evoking cellular stress through ROS . This compound induces massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . The compound also suppresses colony formation and the migration of HCT-116 cells, as well as deregulates the expression of several proteins involved in cell proliferation and metastasis .
Biochemical Pathways
The affected biochemical pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to autophagy, a process where the cell self-digests its own components, providing an alternative energy source during periods of metabolic stress .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The result of the action of 5,6,7,8-Tetrahydroquinolin-5-ol is the inhibition of CRC growth and proliferation . It achieves this by inducing oxidative stress, disrupting cell survival balance, and triggering autophagy . It also suppresses colony formation and cell migration, and deregulates the expression of proteins involved in cell proliferation and metastasis .
Action Environment
The action environment of 5,6,7,8-Tetrahydroquinolin-5-ol is within the intracellular environment of CRC cells . Environmental factors such as the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQCUHPUQHIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404726 | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-5-ol | |
CAS RN |
194151-99-0 | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




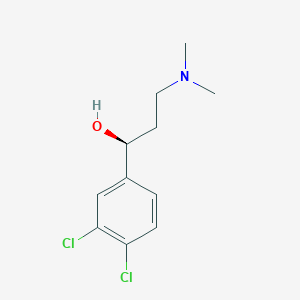


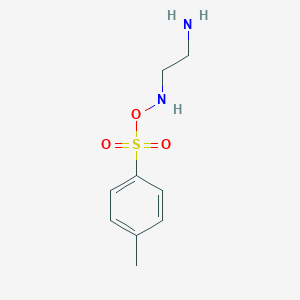


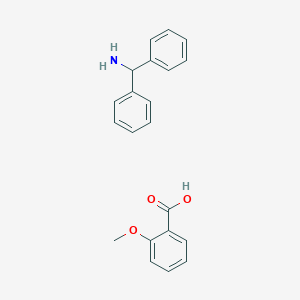
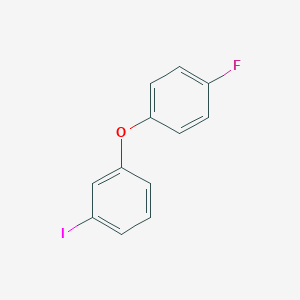
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)
